molecular formula C6H10F3NO2 B1415185 N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide CAS No. 1170549-94-6

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Cat. No.: B1415185
CAS No.: 1170549-94-6
M. Wt: 185.14 g/mol
InChI Key: HUQBJCOKHPIETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,2,2-Trifluoroethoxy)ethyl]acetamide is an acetamide derivative featuring a trifluoroethoxyethyl chain attached to the acetamide nitrogen. Its structure (CH₃CONH-CH₂CH₂-O-CF₃) combines the hydrogen-bonding capacity of the acetamide group with the lipophilicity and metabolic stability imparted by the trifluoroethoxy moiety.

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-5(11)10-2-3-12-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBJCOKHPIETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroethanol with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide and related compounds:

Compound Name Substituents on Acetamide Nitrogen Key Functional Groups Molecular Weight Biological Activity/Use References
This compound Ethyl group with terminal trifluoroethoxy -CF₃, -OCH₂CH₂- ~215.15* Not explicitly reported (potential CNS applications) -
Suvecaltamide (USAN) (R)-1-[5-(CF₃O)pyridin-2-yl]ethyl + isopropylphenyl Pyridine, -CF₃, phenyl 380.40 Cav3.2 calcium channel stabilizer; antiepileptic, essential tremor treatment
TTA-A2 (2-(4-Cyclopropylphenyl)-N-[(1R)-1-[5-(CF₃O)pyridin-2-yl]ethyl]acetamide) Cyclopropylphenyl + pyridyl-ethyl Pyridine, cyclopropyl, -CF₃ 394.40 Nociception modulation (preclinical)
N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide 4-Bromophenyl ethyl -CF₃, bromophenyl 298.12 Enhanced reactivity; potential bioactivity (unspecified)
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Chloro + trifluoromethoxyphenyl -Cl, -OCF₃ 253.60 Unspecified (likely agrochemical/pharmaceutical intermediate)

*Calculated based on formula C₆H₁₀F₃NO₂.

Key Observations:

Trifluoroethoxy Group : Present in the target compound, Suvecaltamide, and TTA-A2, this group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS-targeting drugs .

Aromatic vs. Aliphatic Substituents : Suvecaltamide and TTA-A2 incorporate aromatic pyridine/phenyl rings, which likely enhance target binding affinity compared to the aliphatic ethyl chain in the target compound.

Halogen Effects : Bromine in N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide increases molecular weight and may alter metabolic pathways compared to fluorine-containing analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The trifluoroethoxy group increases logP compared to non-fluorinated ethers.
  • Metabolic Stability : Trifluoroethoxy groups resist oxidative metabolism, prolonging half-life in compounds like Suvecaltamide. Chlorine or bromine substituents (e.g., in 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide) may introduce alternative metabolic pathways .

Biological Activity

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoroethoxy group that enhances its lipophilicity and biological interactions. Its chemical structure can be represented as follows:

  • Chemical Formula: C7_{7}H10_{10}F3_{3}NO2_{2}
  • Molecular Weight: 201.16 g/mol

Research indicates that this compound acts primarily as a T-type calcium channel antagonist. Specifically, it inhibits Cav3.3 channels which are implicated in various physiological processes such as pain modulation and neuronal excitability. This antagonistic action suggests potential therapeutic applications in treating conditions like epilepsy and chronic pain disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on T-type calcium channels. The compound's binding affinity was assessed using various assays:

  • Binding Affinity: IC50_{50} values for Cav3.3 inhibition were reported at approximately 50 nM.
  • Selectivity: The compound shows selectivity over other calcium channel types, minimizing off-target effects.

Case Studies

  • Chronic Pain Management:
    A study investigated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a significant reduction in pain scores compared to controls, suggesting its potential utility in chronic pain management .
  • Epilepsy Treatment:
    Another study focused on the compound's effects on seizure activity in animal models. The results showed a dose-dependent decrease in seizure frequency and duration, indicating promise as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamideStructureT-type calcium channel antagonist; effective against Cav3.3
4-(Trifluoroacetyl)-N-(4-methylphenyl)acetamideStructureShows anti-inflammatory properties; lower selectivity for calcium channels
N-(4-fluorophenyl)-N'-(trifluoroacetyl)ureaStructureExhibits cytotoxicity against various cancer cell lines; non-selective

Safety and Toxicology

The safety profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. Key findings include:

  • Skin Irritation: Classified as causing skin irritation (H315).
  • Eye Irritation: Causes serious eye irritation (H319).
  • Overall Toxicity: Generally low toxicity profile with no significant adverse effects noted in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.